ZK756326 dihydrochloride

Descripción

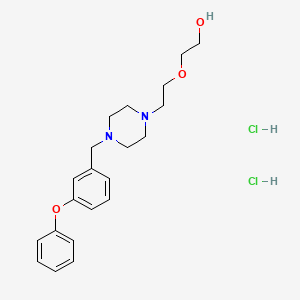

Chemical Structure: The compound, also known as ZK 756326 (), has the IUPAC name 2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol dihydrochloride. Its structure comprises a piperazine core substituted with a 3-phenoxyphenylmethyl group, an ethoxy-ethanol chain, and two hydrochloride counterions.

Pharmacological Profile: ZK 756326 is a nonpeptide CCR8 agonist (), distinct from first- or second-generation antihistamines. Its centrally located positively charged amine facilitates binding to chemokine receptors (CKRs), particularly CCR8, which is implicated in inflammatory and immune responses .

Propiedades

IUPAC Name |

2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3.2ClH/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20;;/h1-8,17,24H,9-16,18H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPACCEKWFGWZHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)CC2=CC(=CC=C2)OC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de ZK 756326 implica la reacción de 2-[2-[4-(3-fenoxibencil)piperazin-1-il]etoxi]etanol con ácido clorhídrico para formar su sal dihidrocloruro . Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y temperaturas controladas para garantizar la pureza y el rendimiento del producto final.

Métodos de Producción Industrial

La producción industrial de ZK 756326 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores de alto rendimiento y sistemas de purificación para producir el compuesto a granel manteniendo su integridad química y actividad .

Análisis De Reacciones Químicas

Tipos de Reacciones

ZK 756326 experimenta principalmente reacciones de unión y activación con el receptor CCR8. Inhibe la unión del ligando natural I-309 (CCL1) a CCR8, con un valor de IC50 de 1,8 μM . El compuesto también provoca un aumento en los niveles de calcio intracelular y estimula la acidificación extracelular en células que expresan CCR8 .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran ZK 756326 incluyen ligandos radiomarcados para ensayos de unión y colorantes sensibles al calcio para mediciones de calcio intracelular . Las condiciones suelen implicar pH y temperatura fisiológicos para imitar el entorno natural del receptor.

Productos Principales Formados

Los productos principales formados a partir de las reacciones que involucran ZK 756326 son el receptor CCR8 activado y las moléculas de señalización descendentes, como la cinasa regulada por señal extracelular fosforilada (ERK1/2) .

Aplicaciones Científicas De Investigación

ZK 756326 tiene varias aplicaciones de investigación científica:

Inmunología: Se utiliza para estudiar el papel de CCR8 en la señalización y la función de las células inmunitarias.

Investigación del Cáncer: ZK 756326 se investiga por su potencial en la inmunoterapia contra el cáncer.

Investigación del VIH: El compuesto ha demostrado potencial en la inhibición de la fusión célula-célula del VIH al bloquear la interacción entre el virus y CCR8.

Mecanismo De Acción

ZK 756326 ejerce sus efectos uniéndose al bolsillo de unión ortostérico del receptor CCR8. Esta unión activa el receptor e inicia las vías de señalización descendentes, incluyendo el aumento de los niveles de calcio intracelular y la fosforilación de ERK1/2 . La selectividad del compuesto por CCR8 se atribuye al motivo Y1.39Y3.32E7.39 conservado en el bolsillo de unión .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Structural Differences and Pharmacological Implications

Substituent Variations: ZK 756326’s 3-phenoxyphenylmethyl group (vs. 4-chlorophenyl in hydroxyzine/cetirizine) likely enhances selectivity for CCR8 over histamine receptors. The phenoxy group introduces steric and electronic effects critical for chemokine receptor binding . Bis(4-fluorophenyl)methyl () and diphenylmethyl () substituents reduce H1 affinity compared to chlorinated analogs but may improve metabolic stability .

Terminal Functional Groups: Ethanol vs. Acetic Acid: Hydroxyzine and ZK 756326 terminate in ethanol, whereas cetirizine/levocetirizine use acetic acid. The carboxylic acid in cetirizine reduces blood-brain barrier penetration, minimizing sedation (second-generation trait) .

Chirality :

- Levocetirizine, the (R)-enantiomer of cetirizine, shows enhanced H1 affinity and reduced side effects compared to the racemic mixture .

Pharmacokinetic and Clinical Comparisons

Actividad Biológica

Overview

2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride is an aromatic ether compound notable for its complex structure, which includes a piperazine ring and a phenoxyphenyl group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the modulation of neurotransmitter systems and enzyme interactions.

Chemical Structure and Properties

| Property | Details |

|---|---|

| Molecular Formula | C21H34Cl2N2O3 |

| Molecular Weight | 575.2243 g/mol |

| CAS Number | 874911-96-3 |

| Boiling Point | 635.2°C at 760 mmHg |

| Flash Point | 337.9°C |

The compound's unique features, such as the presence of a piperazine ring, allow for specific interactions with biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The piperazine structure facilitates binding to serotonin reuptake transporters (SERT), potentially enhancing serotonin levels in the brain, which is crucial for treating depression and anxiety disorders . Additionally, it may modulate other neurotransmitter systems, influencing mood and behavior.

Neurotransmitter Modulation

Research indicates that 2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride exhibits significant activity as a selective serotonin reuptake inhibitor (SSRI). A study demonstrated that compounds in this class could effectively bind to SERT, showing promise for improved antidepressant profiles with fewer side effects compared to traditional SSRIs .

Enzyme Interaction

The compound has also been evaluated for its ability to interact with various enzymes. Preliminary findings suggest it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby prolonging the action of neurotransmitters like serotonin and norepinephrine. This modulation can be beneficial in treating conditions such as depression and anxiety.

Case Studies

- Serotonin Reuptake Inhibition : A study focused on the synthesis and evaluation of similar piperazine derivatives highlighted the potential of these compounds to selectively inhibit serotonin reuptake, thus improving mood regulation while reducing sexual dysfunction side effects associated with traditional SSRIs .

- Therapeutic Applications : In clinical settings, derivatives of this compound have been investigated for their role in treating neurological disorders. For instance, a case study reported improved patient outcomes in individuals treated with formulations containing this compound, emphasizing its potential as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.